1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through the cyclization of appropriate precursors. One common method involves the reaction of an azido compound with an alkene in the presence of a catalyst to form the azetidine ring.
N-Benzylation: The introduction of the benzyl group can be achieved through nucleophilic substitution reactions. Benzyl halides are commonly used as the benzylating agents.
N-Acylation: The acetyl group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
N-Isopropylation: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for N-benzylation, acetic anhydride for N-acylation, and isopropyl halides for N-isopropylation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as antimicrobial coatings or gene transfection agents.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The azetidine ring’s strained structure may facilitate binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with potential biological activity.
N-benzylazetidine: A simpler azetidine derivative with a benzyl group.
N-isopropylazetidine: An azetidine derivative with an isopropyl group.
Uniqueness
1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide is unique due to the combination of its functional groups, which impart specific chemical reactivity and potential biological activity. The presence of the acetyl, benzyl, and isopropyl groups, along with the azetidine ring, makes it a versatile compound for various applications.
Biological Activity
1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of Mannich bases, which are known for their diverse biological activities. The structure can be represented as follows:
where x,y,z,w correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific structural features contribute to its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that Mannich bases exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A review highlighted that certain Mannich bases demonstrated IC50 values ranging from 8.2 to 32.1 μM against androgen-independent prostate cancer (PC-3) cells . The mechanism often involves the inhibition of DNA topoisomerase I, which is crucial for DNA replication and repair.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | PC-3 | TBD |
Other Mannich Bases | PC-3 | 8.2 - 32.1 |
Antimicrobial Activity
The antimicrobial potential of Mannich bases has been documented extensively. For example, derivatives have shown effectiveness against a variety of pathogens including bacteria and fungi. While specific data on this compound is limited, related compounds have exhibited promising results in inhibiting bacterial growth and biofilm formation.
Neuropharmacological Effects
Some derivatives of azetidine compounds are noted for their neuropharmacological effects, including anxiolytic and anticonvulsant activities. Studies suggest that these compounds may interact with neurotransmitter systems, providing a basis for their potential use in treating neurological disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many Mannich bases act as enzyme inhibitors, affecting pathways crucial for cancer cell survival.
- Receptor Modulation : These compounds may modulate neurotransmitter receptors, contributing to their neuropharmacological effects.
- DNA Interaction : Some studies indicate that these compounds can bind to DNA or affect its topology, leading to cytotoxicity.
Study on Anticancer Activity
A recent study explored the anticancer potential of various Mannich bases including derivatives similar to this compound. The findings revealed significant cytotoxic effects on multiple cancer cell lines with varying mechanisms of action attributed to structural differences among the compounds .
Neuropharmacological Study
Another investigation into the neuropharmacological properties of azetidine derivatives demonstrated that certain compounds could significantly reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy management .
Properties
IUPAC Name |
1-acetyl-N-benzyl-N-propan-2-ylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(2)18(9-14-7-5-4-6-8-14)16(20)15-10-17(11-15)13(3)19/h4-8,12,15H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXDXRQGNBPFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2CN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.